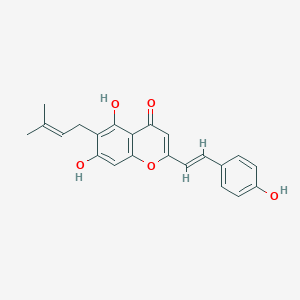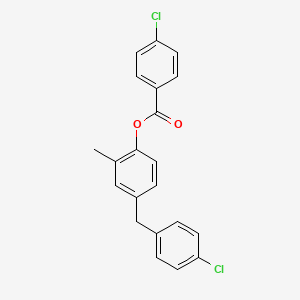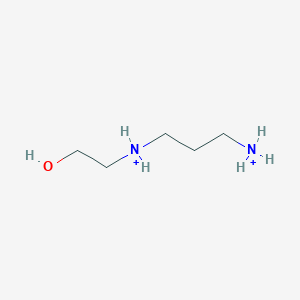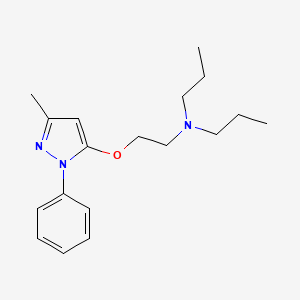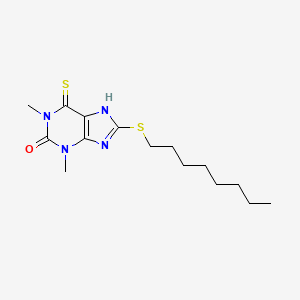
Theophylline, 8-octylthio-6-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-octylthio-6-thio-, is a derivative of theophylline, a well-known methylxanthine used primarily for its bronchodilator effects. This compound has the molecular formula C15H24N4OS2 and is characterized by the presence of octylthio and thio groups at the 8th and 6th positions, respectively .
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of theophylline with octylthiol and a sulfurizing agent under controlled conditions . The reaction is usually carried out in a suitable solvent, such as acetonitrile, and may require the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of theophylline, 8-octylthio-6-thio-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Theophylline, 8-octylthio-6-thio-, undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octylthio or thio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of theophylline .
科学的研究の応用
Theophylline, 8-octylthio-6-thio-, has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing heterocycles.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its bronchodilator properties and potential anti-inflammatory effects.
作用機序
Theophylline, 8-octylthio-6-thio-, exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle, particularly in the bronchi, and has anti-inflammatory effects. The compound also acts as an adenosine receptor antagonist, further contributing to its bronchodilator and anti-inflammatory properties .
類似化合物との比較
Similar Compounds
Theophylline: A methylxanthine with similar bronchodilator effects but lacking the octylthio and thio modifications.
Caffeine: Another methylxanthine with stimulant properties but different pharmacological effects.
Theobromine: A methylxanthine found in chocolate, with milder stimulant and bronchodilator effects compared to theophylline.
Uniqueness
Theophylline, 8-octylthio-6-thio-, is unique due to its specific modifications, which enhance its lipophilicity and potentially alter its pharmacokinetic and pharmacodynamic properties. These modifications may result in improved efficacy and reduced side effects compared to its parent compound, theophylline .
特性
CAS番号 |
4791-40-6 |
|---|---|
分子式 |
C15H24N4OS2 |
分子量 |
340.5 g/mol |
IUPAC名 |
1,3-dimethyl-8-octylsulfanyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C15H24N4OS2/c1-4-5-6-7-8-9-10-22-14-16-11-12(17-14)18(2)15(20)19(3)13(11)21/h4-10H2,1-3H3,(H,16,17) |
InChIキー |
XNSPJKAHKOGEEA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



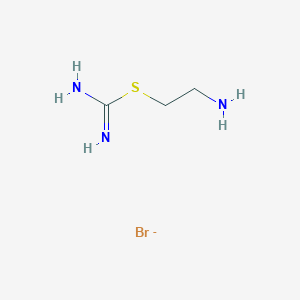
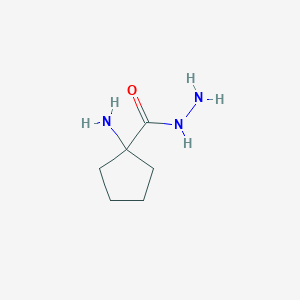

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
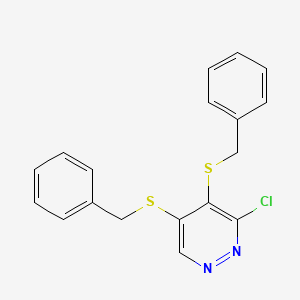
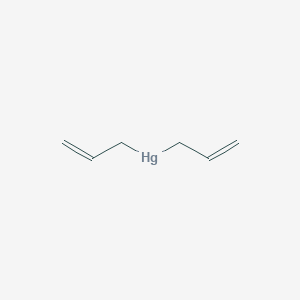
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)

